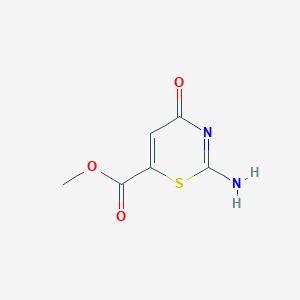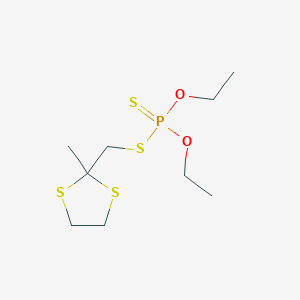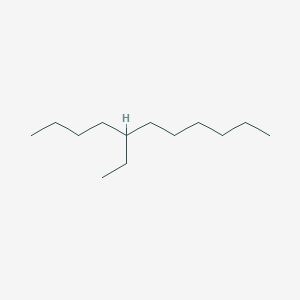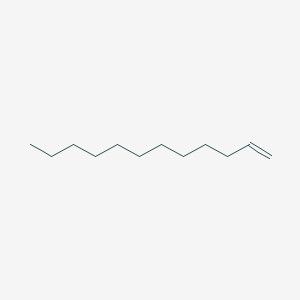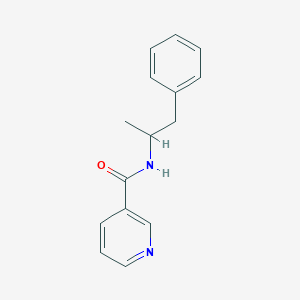
Phenatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenatine, also known as phenylthiohydantoin, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a hydantoin ring with a phenylthio group attached to it. Phenatine has been widely studied for its potential applications in the field of medicinal chemistry, as well as its use as a reagent in organic synthesis.
作用機序
Phenatine is a thiol-containing compound that is capable of forming covalent bonds with proteins and other biomolecules. It has been shown to react with the sulfhydryl groups of cysteine residues in proteins, leading to the formation of disulfide bonds and other covalent modifications. This mechanism of action has been exploited in a variety of applications, including the development of protein-based drugs and the study of protein structure and function.
生化学的および生理学的効果
Phenatine has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of proteases and other enzymes, the ability to induce protein aggregation, and the ability to modulate protein-protein interactions. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.
実験室実験の利点と制限
Phenatine has several advantages as a reagent in laboratory experiments, including its ability to selectively modify cysteine residues in proteins, its stability under a wide range of conditions, and its relatively low cost. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research on phenatine, including the development of new methods for its synthesis, the investigation of its interactions with specific proteins and other biomolecules, and the development of new applications in the field of medicinal chemistry. Additionally, there is potential for the use of phenatine in the development of new materials and in the study of non-biological systems.
合成法
Phenatine can be synthesized through a variety of methods, including the reaction of phenylthiourea with chloroacetic acid, the reaction of phenylthiourea with glyoxylic acid, and the reaction of phenylthiourea with chloroacetic acid followed by cyclization with ammonium hydroxide. Each of these methods has its own advantages and limitations, and the choice of method depends on the specific application.
科学的研究の応用
Phenatine has been widely used in scientific research for a variety of applications, including the synthesis of peptides and proteins, the study of enzyme kinetics, and the investigation of protein-protein interactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials.
特性
CAS番号 |
139-68-4 |
|---|---|
製品名 |
Phenatine |
分子式 |
C15H16N2O |
分子量 |
240.3 g/mol |
IUPAC名 |
N-(1-phenylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18) |
InChIキー |
KJRJJAZBUWXZFN-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
その他のCAS番号 |
139-68-4 |
同義語 |
Fenatin Fencarol Phencarol quifenadine quifenadine hydrobromide, (+-)-isomer quifenadine hydrochloride quinuclidinyl-3-diphenylcarbinol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



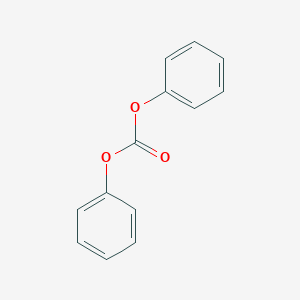
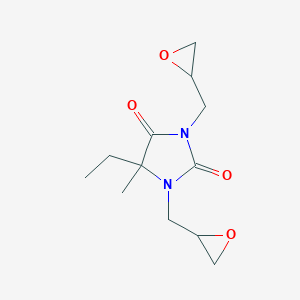
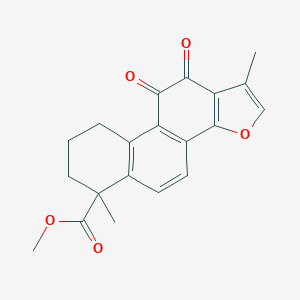
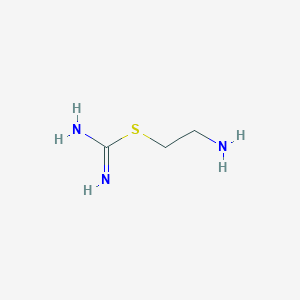
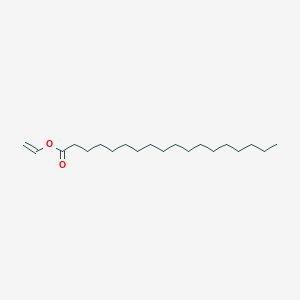
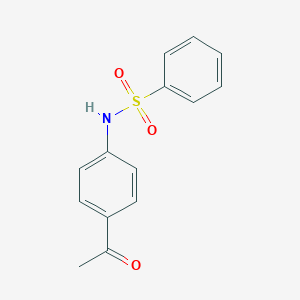
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
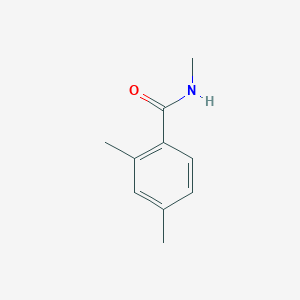
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
